4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid
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Overview
Description
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorine atom at the 4-position and a trichlorophenyl group at the 5-position of the indole ring, along with an acetic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Trichlorophenyl Group: The trichlorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the trichlorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the indole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine or chlorine atoms.
Scientific Research Applications
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the trichlorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H9Cl3FNO2 |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-[4-fluoro-5-(2,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-10-5-12(19)11(18)4-9(10)8-1-2-13-15(16(8)20)7(6-21-13)3-14(22)23/h1-2,4-6,21H,3H2,(H,22,23) |
InChI Key |
ZQVSHVBXNZMBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=CC(=C(C=C3Cl)Cl)Cl)F |
Origin of Product |
United States |
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